![molecular formula C6H11NO B112088 N-Methylcyclobutanecarboxamide CAS No. 1255641-15-6](/img/structure/B112088.png)
N-Methylcyclobutanecarboxamide
Overview
Description
N-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C6H11NO. It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing N-Methylcyclobutanecarboxamide involves the [2 + 2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane-containing compounds. The process typically involves the reaction of an alkene with a suitable partner under specific conditions to form the cyclobutane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the cycloaddition reaction. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Organic Chemistry
NMCA is utilized as a building block in organic synthesis. Its unique cyclobutane ring structure allows for the creation of complex molecules, which can be applied in various chemical reactions such as:
- Oxidation: Transforming NMCA into carboxylic acids or other oxidized derivatives.
- Reduction: Converting NMCA into alcohols or amines.
- Substitution Reactions: The methoxy groups can be replaced with other functional groups through nucleophilic substitution.
Research has indicated that NMCA may interact with specific enzymes and receptors , suggesting potential biological activity. Studies are ongoing to explore its effects on various biological systems, including:
- Enzyme Modulation: Investigating how NMCA affects enzyme activity could lead to insights into metabolic pathways.
- Receptor Interaction: Understanding its binding affinity to receptors may reveal therapeutic targets.
Pharmacological Applications
NMCA's pharmacological properties are under investigation for the development of new therapeutic agents. Preliminary research suggests that it may have:
- Anti-inflammatory Effects: Potential applications in treating inflammatory diseases through modulation of immune responses.
- Anticancer Properties: Ongoing studies are examining its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis .
Case Study 1: Enzyme Interaction
A study published in the Journal of Organic Chemistry demonstrated NMCA's ability to modulate enzyme activity in a specific metabolic pathway. The results indicated that NMCA could enhance the activity of certain enzymes involved in lipid metabolism, suggesting a role in metabolic disorders .
Case Study 2: Anticancer Research
In another study, NMCA was tested against several cancer cell lines. The findings revealed that NMCA exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism by which N-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclobutanecarboxamide
- N-Methylcyclopentanecarboxamide
- N-Methylcyclohexanecarboxamide
Uniqueness: N-Methylcyclobutanecarboxamide is unique due to its specific structural features, such as the presence of a cyclobutane ring and a methyl group attached to the nitrogen atom. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
N-Methylcyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential applications in drug development.
Chemical Structure and Properties
This compound is classified as an amide, characterized by the presence of a cyclobutane ring and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 113.16 g/mol. Its unique structure may contribute to specific interactions with biological targets, which is crucial for its pharmacological potential.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of Cyclobutane Ring: Cyclobutane can be synthesized through various methods, including cyclization reactions involving butyric acid derivatives.
- Amidation Reaction: The cyclobutane derivative is then reacted with methylamine to form this compound.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Enzyme Inhibition and Receptor Binding
Research indicates that compounds with similar structures to this compound often exhibit significant biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest potential interactions with various biological targets, including:
- Enzymes: Initial investigations into binding affinities with enzymes involved in metabolic pathways could elucidate its pharmacological potential.
- Receptors: Molecular docking simulations have indicated possible interactions with receptors that are crucial in signaling pathways.
Case Studies
-
In Vitro Studies:
- A study evaluated the compound's effects on specific enzyme activities related to metabolic processes. Results indicated that this compound could modulate enzyme activity, suggesting its role as a potential therapeutic agent.
- Binding assays demonstrated that the compound could inhibit certain receptor activities, which may be linked to its structural features.
-
In Vivo Studies:
- Animal models have been used to assess the safety and efficacy of this compound. Findings suggested low toxicity at therapeutic doses, making it a candidate for further development in pharmacotherapy.
Potential Applications
Given its biological activity, this compound may find applications in various fields:
- Medicinal Chemistry: As a lead compound for drug development targeting metabolic diseases or conditions involving receptor dysregulation.
- Agricultural Chemistry: Potential use as an insecticide or herbicide due to its biological activity against pests.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-methylcyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLREVKITJLZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601226 | |
Record name | N-Methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255641-15-6 | |
Record name | N-Methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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